molecular formula C9H10FN B584686 3-(3-Fluorophenyl)azetidine CAS No. 1203798-80-4

3-(3-Fluorophenyl)azetidine

Cat. No. B584686
M. Wt: 151.184
InChI Key: ZXSOUXUQIJCRTE-UHFFFAOYSA-N
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Description

“3-(3-Fluorophenyl)azetidine” is a chemical compound with the IUPAC name 3-fluoro-3-(3-fluorophenyl)azetidine hydrochloride . It has a molecular weight of 205.63 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups . Another method involves the use of visible-light-mediated intermolecular aza Paternò–Büchi reactions, which utilize the unique triplet state reactivity of oximes .


Molecular Structure Analysis

The InChI code for “3-(3-Fluorophenyl)azetidine” is 1S/C9H9F2N.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(3-Fluorophenyl)azetidine” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 205.63 .

Scientific Research Applications

  • Synthesis and Antioxidant Activity : Schiff bases and azetidines derived from phenyl urea derivatives, including 3-fluorophenyl-related compounds, have shown moderate to significant antioxidant effects. These compounds have potential applications in medicinal chemistry (Nagavolu et al., 2017).

  • Ion Transport Study : Azetidine-2-carboxylic acid, a related compound, has been used to study the relationship between protein synthesis and ion transport in plant physiology (Pitman et al., 1977).

  • PET Imaging Ligand for Nicotinic Receptors : The azetidine derivative 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine has been found to be a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor, useful in PET imaging (Doll et al., 1999).

  • Cholesterol Absorption Inhibition : Azetidinone derivatives have been discovered as potent, orally active inhibitors of cholesterol absorption, important for treating high cholesterol levels (Rosenblum et al., 1998).

  • Antibacterial Agents : Azetidinyl substituents in antibacterial quinolones and naphthyridones have been shown to offer broad-spectrum activity, particularly against Gram-positive organisms (Frigola et al., 1993).

  • Design of Fluorophores : Incorporation of azetidine rings into classic fluorophore structures has led to increases in brightness and photostability, useful in fluorescence microscopy (Grimm et al., 2017).

  • HIV Treatment : Compounds like 3'-fluoro-3'-deoxythymidine, related to azetidine, have shown anti-HIV potency and have been studied for their cellular transport and pharmacokinetics (Kong et al., 1992).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Azetidines are prevalent structural motifs found in various biologically active compounds . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Therefore, future research could focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry.

properties

IUPAC Name

3-(3-fluorophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSOUXUQIJCRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716929
Record name 3-(3-Fluorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)azetidine

CAS RN

1203798-80-4
Record name 3-(3-Fluorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
Q Yan, Y Wang, W Zhang, Y Li - Marine Drugs, 2016 - mdpi.com
A conformational restriction strategy was used to design and synthesize nine TZT-1027 analogues. 3-Aryl-azetidine moiety was used to replace phenylethyl group of TZT-1027 at the C-…
Number of citations: 15 www.mdpi.com
Z Liu, N Luan, L Shen, J Li, D Zou, Y Wu… - The Journal of Organic …, 2019 - ACS Publications
The first palladium-catalyzed Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine were described. The protocol provides a convenient access to a variety of useful 3-…
Number of citations: 16 pubs.acs.org

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